1,2-Dichlorohexafluorocyclobutane

Atmospheric chemistry Refrigerant evaluation Environmental impact assessment

1,2-Dichlorohexafluorocyclobutane (CAS 356-18-3), also referred to as R‑316c, is a fully halogenated cyclobutane derivative with the molecular formula C₄Cl₂F₆. This compound exists as a mixture of (E)- and (Z)-stereoisomers and is characterized by a relatively high density of 1.644 g/cm³ at 20 °C and a boiling point near 59 °C.

Molecular Formula C4Cl2F6
Molecular Weight 232.94 g/mol
CAS No. 356-18-3
Cat. No. B1197575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichlorohexafluorocyclobutane
CAS356-18-3
Synonyms1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane
1,2-dichlorohexafluorocyclobutane
1,2-dichloroperfluorocyclobutane
DCPFCB
Molecular FormulaC4Cl2F6
Molecular Weight232.94 g/mol
Structural Identifiers
SMILESC1(C(C(C1(F)Cl)(F)Cl)(F)F)(F)F
InChIInChI=1S/C4Cl2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10
InChIKeyLMHAGAHDHRQIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichlorohexafluorocyclobutane (CAS 356-18-3): Physical Properties and Chemical Identity for Research and Industrial Procurement


1,2-Dichlorohexafluorocyclobutane (CAS 356-18-3), also referred to as R‑316c, is a fully halogenated cyclobutane derivative with the molecular formula C₄Cl₂F₆. This compound exists as a mixture of (E)- and (Z)-stereoisomers and is characterized by a relatively high density of 1.644 g/cm³ at 20 °C and a boiling point near 59 °C [1]. Its dielectric constant has been reported as 2.46, and it has a vapor pressure of approximately 213.5 mmHg at 25 °C . The compound is primarily utilized as a synthetic intermediate for the production of hexafluorocyclobutene and (Z)-hexafluorocyclobutane, which are investigated as potential replacements for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) [2]. In research settings, 1,2-dichlorohexafluorocyclobutane serves as a non‑immobilizer control in mechanistic anesthesia studies and as a precursor for low‑dielectric‑constant polymer materials .

Why In‑Class Halogenated Cyclobutanes Cannot Substitute for 1,2-Dichlorohexafluorocyclobutane in Critical Applications


Despite sharing a cyclobutane core, halogenated cyclobutanes exhibit divergent physicochemical and biological properties that preclude simple interchangeability. For instance, 1,2‑dichlorohexafluorocyclobutane (F6) is completely non‑anesthetic, whereas its close structural analog 1‑chloro‑1,2,2‑trifluorocyclobutane (F3) is a potent general anesthetic, a difference attributed to distinct submolecular membrane localization [1]. Furthermore, the compound’s atmospheric persistence and ozone depletion potential (ODP) of 0.46–0.54 categorically distinguish it from non‑chlorinated fluorocyclobutanes such as octafluorocyclobutane (c‑C₄F₈), which has an ODP of zero [2]. In synthetic chemistry, 1,2‑dichlorohexafluorocyclobutane is the specific precursor for producing (Z)‑hexafluorocyclobutane via Rh‑catalyzed hydrogenation, a transformation that is not feasible with other halogenated cyclobutane isomers [3]. These quantitative divergences underscore the necessity for precise compound specification in procurement.

Quantitative Differentiation of 1,2-Dichlorohexafluorocyclobutane from Structural and Functional Analogs


Atmospheric Persistence and Ozone Depletion Potential (ODP) Relative to Non‑Chlorinated Fluorocarbons

1,2-Dichlorohexafluorocyclobutane (R‑316c) exhibits substantial ozone depletion potential, unlike its non‑chlorinated analog octafluorocyclobutane (c‑C₄F₈). The ODP values for the (E)‑ and (Z)‑isomers of R‑316c were calculated using a 2‑D atmospheric chemical model to be 0.46 and 0.54, respectively [1]. In contrast, c‑C₄F₈ has an ODP of 0.0 because it lacks chlorine atoms required for stratospheric ozone destruction. This fundamental difference means R‑316c cannot be considered a direct substitute for ozone‑safe fluorocarbons.

Atmospheric chemistry Refrigerant evaluation Environmental impact assessment

Anesthetic Activity Discrepancy Between 1,2-Dichlorohexafluorocyclobutane (F6) and 1‑Chloro‑1,2,2‑trifluorocyclobutane (F3)

In head‑to‑head pharmacological assessments, 1,2‑dichlorohexafluorocyclobutane (F6) demonstrates no anesthetic activity, while the structurally related 1‑chloro‑1,2,2‑trifluorocyclobutane (F3) is a potent general anesthetic [1]. ¹⁹F NMR studies revealed that F3 preferentially localizes to the membrane interface (characteristic of anesthetics), whereas F6 distributes deeply into the hydrocarbon core, a pattern associated with non‑anesthetics [2]. This mechanistic divergence is further supported by in vitro data showing that F6 does not depress K⁺‑evoked glutamate or GABA release in mouse cerebrocortical slices, in contrast to F3 [3].

Anesthesiology Membrane biophysics Drug discovery

Synthetic Utility as a Precursor for (Z)‑Hexafluorocyclobutane via Rh‑Catalyzed Hydrogenation

1,2-Dichlorohexafluorocyclobutane is specifically claimed as a raw material for the production of (Z)‑1,2,3,3,4,4‑hexafluorocyclobutane, a compound investigated as a CFC/HCFC substitute for refrigerants and foaming agents [1]. The process involves hydrogen reduction over a rhodium catalyst at 150–300 °C using ≥2 equivalents of hydrogen. This transformation cannot be achieved using other halogenated cyclobutane isomers, as they lack the requisite 1,2‑dichloro substitution pattern .

Fluorinated building blocks Catalytic hydrogenation Refrigerant synthesis

Dielectric Constant Comparison with Related Fluorinated Cyclobutanes

The dielectric constant of 1,2-dichlorohexafluorocyclobutane is reported as 2.46 . This value is lower than that of (3S,4S)-1,1,2,2,3,4‑hexafluorocyclobutane, which has a dielectric constant of 3.0 . While both compounds are fluorinated cyclobutanes, the presence of chlorine atoms in 1,2‑dichlorohexafluorocyclobutane reduces the overall polarity compared to the fully hydrogen‑substituted analog. This difference may influence its suitability as a precursor for low‑dielectric‑constant polymer materials used in microelectronics.

Dielectric materials Electronic chemicals Polymer precursors

Vapor Pressure and Boiling Point Relative to 1‑Chloro‑1,2,2‑trifluorocyclobutane

1,2-Dichlorohexafluorocyclobutane exhibits a significantly higher vapor pressure (213.5 mmHg at 25 °C) and lower boiling point (59 °C) compared to its structural analog 1‑chloro‑1,2,2‑trifluorocyclobutane, which has a vapor pressure of 92.6 mmHg at 25 °C and a boiling point of 81 °C . This nearly 2.3‑fold difference in vapor pressure directly impacts handling, storage, and process engineering requirements.

Volatility engineering Process chemistry Solvent selection

Membrane Distribution Pattern Distinguishes F6 from Clinically Used Anesthetics Isoflurane and Halothane

¹⁹F NMR studies demonstrate that 1,2-dichlorohexafluorocyclobutane (F6) partitions exclusively into the hydrophobic core of phospholipid bilayers, whereas isoflurane and halothane preferentially localize to the membrane interface [1]. The interfacial localization of clinical anesthetics correlates with their ability to perturb membrane protein function, while the core localization of F6 is associated with a lack of anesthetic activity. This submolecular distribution difference persists even when the compounds exhibit similar bulk hydrophobicity (e.g., olive oil/water partition coefficients).

Anesthetic mechanism Membrane biophysics Drug delivery

Validated Research and Industrial Applications for 1,2-Dichlorohexafluorocyclobutane Based on Quantitative Differentiation


Precursor for Synthesis of (Z)‑1,2,3,3,4,4‑Hexafluorocyclobutane (CFC/HCFC Substitute)

1,2-Dichlorohexafluorocyclobutane is the established starting material for producing (Z)‑1,2,3,3,4,4‑hexafluorocyclobutane via Rh‑catalyzed hydrogenation at 150–300 °C with ≥2 equivalents of hydrogen [1]. The resulting (Z)‑hexafluorocyclobutane is under investigation as a low‑global‑warming‑potential (GWP) replacement for ozone‑depleting CFCs and HCFCs in refrigeration, foaming, and cleaning applications . No alternative cyclobutane precursor has been reported for this specific transformation.

Non‑Immobilizer Control in Anesthetic Mechanism Research

Due to its complete lack of anesthetic activity despite favorable bulk hydrophobicity, 1,2‑dichlorohexafluorocyclobutane serves as a critical non‑immobilizer control in studies examining the Meyer‑Overton hypothesis and membrane‑mediated anesthetic mechanisms [1]. Its distinct membrane core localization, confirmed by ¹⁹F NMR, contrasts sharply with the interfacial distribution of active anesthetics like isoflurane and halothane . This property makes it uniquely suited for dissociating hydrophobicity from anesthetic potency in experimental designs.

Atmospheric Chemistry Reference Compound for ODP and GWP Assessment

The quantitatively defined atmospheric lifetime (74.6 ± 3 years for the E‑isomer; 114.1 ± 10 years for the Z‑isomer), ozone depletion potential (0.46–0.54), and global warming potential (~5000 over 100 years) of 1,2‑dichlorohexafluorocyclobutane [1] make it a valuable reference compound for calibrating atmospheric chemistry models and evaluating the environmental impact of new fluorinated substances. Its behavior contrasts sharply with non‑chlorinated fluorocarbons that have zero ODP, providing a benchmark for the effects of chlorine substitution.

Specialty Dielectric Fluid or Precursor for Low‑k Polymer Synthesis

With a dielectric constant of 2.46 [1], 1,2‑dichlorohexafluorocyclobutane can be considered as a precursor for the synthesis of low‑dielectric‑constant fluorinated polymers, such as those containing hexafluorocyclobutyl ether units used in microelectronic insulation layers . Its dielectric constant is lower than that of some related hexafluorocyclobutanes (e.g., 3.0 for (3S,4S)‑1,1,2,2,3,4‑hexafluorocyclobutane), which may influence the final dielectric properties of derived materials.

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